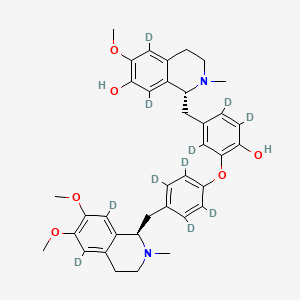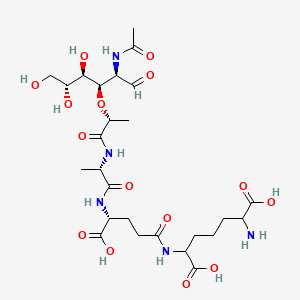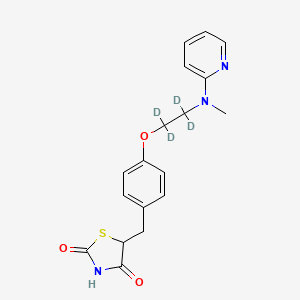
Rosiglitazone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosiglitazone-d4 is a deuterated form of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it helps in tracing the metabolic pathways of the drug without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d4 involves a multi-step process starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. The starting materials typically include 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .
Cyclization: This step involves the formation of a cyclic intermediate.
Alkylation: Introduction of an alkyl group to the intermediate.
Etherification: Formation of an ether bond.
Condensation: Combining two molecules with the loss of a small molecule, usually water.
Reduction: Reducing the intermediate to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to maximize yield and minimize costs. This often involves using water as a green solvent and avoiding column chromatography in the final steps to simplify the purification process .
Análisis De Reacciones Químicas
Types of Reactions
Rosiglitazone-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one atom or group of atoms with another.
Condensation: Combination of two molecules with the loss of a small molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Often involves halogenating agents like chlorine or bromine.
Condensation: Typically involves acidic or basic catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
Rosiglitazone-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rosiglitazone.
Biological Studies: Helps in understanding the drug’s interaction with biological systems.
Medical Research: Investigates the drug’s efficacy and safety in treating type 2 diabetes and other conditions.
Industrial Applications: Used in the development of new formulations and drug delivery systems
Mecanismo De Acción
Rosiglitazone-d4, like its non-deuterated counterpart, acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily found in adipose tissue, liver, and muscle. Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and lowering blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: An early thiazolidinedione with similar properties but less efficacy.
Uniqueness
Rosiglitazone-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise tracking without altering the drug’s pharmacological properties. This makes it particularly valuable in research settings where understanding the drug’s metabolic pathways is crucial .
Propiedades
Fórmula molecular |
C18H19N3O3S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i10D2,11D2 |
Clave InChI |
YASAKCUCGLMORW-MKQHWYKPSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=CC=CC=N3 |
SMILES canónico |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


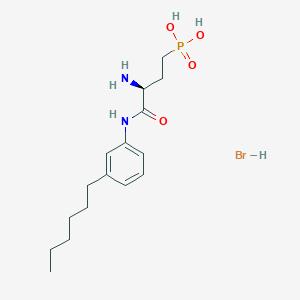
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

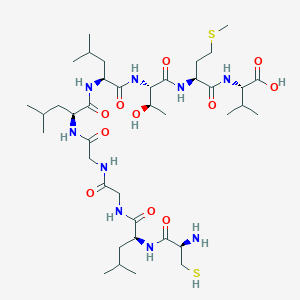

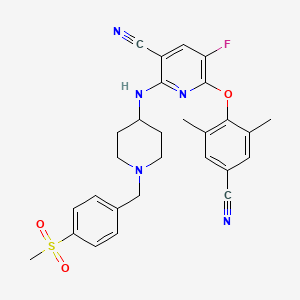
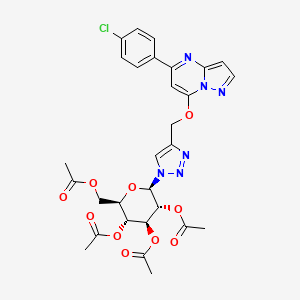
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
